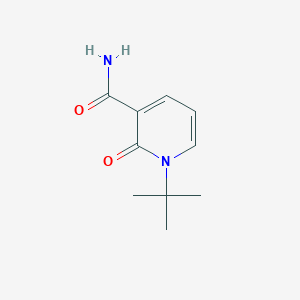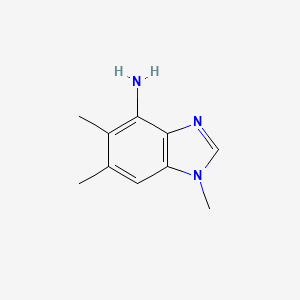
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the molecular formula C10H14N2O3 . It is a derivative of 2-oxo-1,2-dihydropyridine-3-carboxamide . This class of compounds has been studied for their antiproliferative activity .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives involves reactions of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in acidic solution . The carbonyl of the starting material is protonated in the presence of H2SO4, which facilitates the nucleophilic addition of a water molecule .Molecular Structure Analysis
The molecular structure of “1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide” includes a pyridine ring with a 2-oxo group and a tert-butyl group attached to the nitrogen of the carboxamide group .Wissenschaftliche Forschungsanwendungen
1. Application in CFTR Potentiation
- Discovery in CFTR Potentiation: Quinolinone-3-carboxamide 1, related to the subject compound, was identified as a novel CFTR potentiator, leading to the development of ivacaftor, an FDA-approved drug for cystic fibrosis treatment. This discovery resulted from extensive structure-activity relationship studies, highlighting the therapeutic potential of related compounds (Hadida et al., 2014).
2. Role in Deprotonation and Addition Reactions
- Chemical Reactivity Studies: N-(tert-Butyl)pyridine-2-carboxamide and related derivatives undergo significant deprotonation and 1,4-addition reactions, demonstrating the chemical reactivity and potential utility of these compounds in organic synthesis (Bonnet et al., 2001).
3. Synthesis and Properties of Polyamides
- Polyamide Synthesis: Compounds derived from 4-tert-butylcatechol, related to the subject compound, have been used to synthesize polyamides with potential applications in material science. These polyamides exhibit noncrystalline structures, solubility in polar solvents, and high thermal stability (Hsiao et al., 2000).
4. Quantum-Chemical Calculations in Biological Environments
- Quantum-Chemical Analysis: Quantum-chemical calculations have been utilized to study the properties of compounds similar to the subject compound, focusing on their behavior in biological environments. This research provides insights into the properties of antioxidants and their structure-activity relationships (Volod’kin et al., 2013).
5. Fluorescence Properties in Organic Compounds
- Photophysical Properties: Research on derivatives of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one, closely related to the subject compound, has revealed significant fluorescence properties. This indicates potential applications in the development of new fluorescent materials (Shatsauskas et al., 2017).
Zukünftige Richtungen
The future directions for the study of “1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide” and related compounds could include further investigation of their antiproliferative activity and potential applications in the treatment of various diseases . Additionally, the development of new efficient methods for their synthesis is an important area of research .
Eigenschaften
IUPAC Name |
1-tert-butyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)12-6-4-5-7(8(11)13)9(12)14/h4-6H,1-3H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUKMGRCJSZWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC=C(C1=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Benzotriazol-2-yl)ethyl]benzotriazole](/img/structure/B2803783.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2803786.png)

![8-Cyclopropyl-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2803790.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2803792.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2803796.png)
![N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2803798.png)

![tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2803801.png)
![4-[[2-Chloropropanoyl(furan-2-ylmethyl)amino]methyl]-N-cyclopropylbenzamide](/img/structure/B2803802.png)

![3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2803805.png)